4-METHYL-2-OXO-2H-CHROMEN-7-YL 6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANOATE
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Overview
Description
4-METHYL-2-OXO-2H-CHROMEN-7-YL 6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANOATE is a complex organic compound that belongs to the class of coumarins and phthalimides. Coumarins are known for their diverse biological activities, while phthalimides are often used in medicinal chemistry for their stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-2-OXO-2H-CHROMEN-7-YL 6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANOATE typically involves the following steps:
Formation of the Coumarin Core: The coumarin core can be synthesized through an O-sulfonylation reaction of 7-hydroxy-2H-chromen-2-ones with benzenesulfonyl chloride mediated by triethylamine in dichloromethane at ambient temperature.
Attachment of the Phthalimide Group: The phthalimide group can be introduced by reacting the coumarin derivative with phthalic anhydride under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-METHYL-2-OXO-2H-CHROMEN-7-YL 6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Various substitution reactions can occur, especially at the coumarin core and the phthalimide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
4-METHYL-2-OXO-2H-CHROMEN-7-YL 6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANOATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-METHYL-2-OXO-2H-CHROMEN-7-YL 6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANOATE involves its interaction with various molecular targets and pathways. The coumarin core is known to inhibit enzymes like carbonic anhydrase and monoamine oxidase, while the phthalimide group can interact with proteins and nucleic acids, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-2-oxo-2H-chromen-7-yl benzenesulfonate
- (4-Methyl-2-oxo-2H-chromen-7-yl)oxyacetonitrile
- 4-Methyl-2-oxo-2H-chromen-7-yl 4-methoxy-benzenesulfonate
Uniqueness
4-METHYL-2-OXO-2H-CHROMEN-7-YL 6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANOATE is unique due to its combination of a coumarin core and a phthalimide group, which imparts distinct chemical and biological properties. This combination allows for a wide range of applications and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C24H21NO6 |
---|---|
Molecular Weight |
419.4 g/mol |
IUPAC Name |
(4-methyl-2-oxochromen-7-yl) 6-(1,3-dioxoisoindol-2-yl)hexanoate |
InChI |
InChI=1S/C24H21NO6/c1-15-13-22(27)31-20-14-16(10-11-17(15)20)30-21(26)9-3-2-6-12-25-23(28)18-7-4-5-8-19(18)24(25)29/h4-5,7-8,10-11,13-14H,2-3,6,9,12H2,1H3 |
InChI Key |
PKHXZCADQSXUCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)CCCCCN3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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